

Application Notes and Protocols for TAN-67

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Compound of Interest		
Compound Name:	TAN-67	
Cat. No.:	B1243400	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and experimental use of **TAN-67**, a potent and selective non-peptidic delta-opioid receptor (δ -OR) agonist. The levorotatory enantiomer, (-)-**TAN-67**, is the pharmacologically active form responsible for its analgesic and neuroprotective effects.

Chemical and Physical Properties

TAN-67, also known as SB-205607, is a non-peptidic agonist with high selectivity for the δ -opioid receptor. Proper handling and storage are crucial for maintaining its stability and activity.



Property	Value	Reference
IUPAC Name	3-[(4aS,12aR)-2-methyl- 1,3,4,5,12,12a- hexahydropyrido[3,4-b]acridin- 4a-yl]phenol	INVALID-LINK
CAS Number	148545-09-9	INVALID-LINK
Molecular Formula	C23H24N2O	INVALID-LINK
Molecular Weight	344.45 g/mol	INVALID-LINK
Form	Dihydrobromide salt is a common commercially available form.	N/A
Solubility	Soluble in DMSO (5 mg/mL with sonication). Use freshly opened, anhydrous DMSO for best results as the compound is hygroscopic.	MedChemExpress
Storage	Store at -80°C for long-term (months) or -20°C for short-term (weeks) in a sealed container, protected from moisture.	MedChemExpress

In Vitro Experimental Protocols Stock Solution Preparation

- To prepare a 10 mM stock solution of TAN-67 dihydrobromide (MW: 506.38 g/mol for the dihydrobromide salt), weigh out 5.06 mg of the compound and dissolve it in 1 mL of anhydrous DMSO.
- Use sonication to ensure complete dissolution.



 Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Recommended Cell Lines

- Chinese Hamster Ovary (CHO) cells stably expressing the human or mouse δ-opioid receptor (hδ-OR or mδ-OR).
- Human Embryonic Kidney (HEK) 293 cells transiently or stably expressing the δ -opioid receptor.

These cell lines are commonly used due to their low endogenous opioid receptor expression and robust growth characteristics, making them ideal for studying the effects of δ -OR agonists.

Forskolin-Stimulated cAMP Accumulation Assay

This assay is a primary method to determine the agonist activity of **TAN-67** at the δ -opioid receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase.

Materials:

- CHO or HEK293 cells expressing the δ-opioid receptor
- Cell culture medium (e.g., DMEM/F12)
- · Serum-free medium
- 3-isobutyl-1-methylxanthine (IBMX)
- Forskolin
- (-)-TAN-67
- camp assay kit (e.g., Lance Ultra camp Kit, HTRF camp assay, or similar)
- 96-well or 384-well white opaque plates

Protocol:



- Cell Plating: Seed the δ -OR expressing cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.
- Pre-incubation: On the day of the assay, remove the growth medium and replace it with serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM IBMX.
 Incubate for 30 minutes at 37°C.
- Agonist Treatment: Add varying concentrations of (-)-TAN-67 to the wells. A typical concentration range to test would be from 1 pM to 10 μM to generate a full dose-response curve.
- Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal stimulation of cAMP production (e.g., 1-10 μM, this should be optimized for the specific cell line).
- Incubation: Incubate the plate for 15-30 minutes at 37°C.
- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
- Data Analysis: Plot the cAMP concentration against the log of the (-)-TAN-67 concentration.
 The data should be fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.
 (-)-TAN-67 has a reported EC₅₀ of approximately 1.72 nM for the inhibition of forskolin-stimulated cAMP accumulation at human δ-opioid receptors.[1]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β -arrestin to the activated δ -opioid receptor, a key event in receptor desensitization and G-protein independent signaling.

Materials:

- HEK293 cells co-expressing the δ-opioid receptor and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin assay from DiscoveRx or similar technology).
- · Cell culture medium.
- Assay buffer.



- (-)-TAN-67.
- Detection reagents for the specific assay system.
- · White opaque 384-well plates.

Protocol:

- Cell Plating: Seed the engineered HEK293 cells into 384-well plates and culture overnight.
- Compound Addition: Add a range of concentrations of (-)-TAN-67 to the wells.
- Incubation: Incubate the plate at 37°C for 60-90 minutes.
- Detection: Add the detection reagents according to the manufacturer's protocol.
- Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
- Data Analysis: Plot the signal against the log of the (-)-TAN-67 concentration and fit to a
 dose-response curve to determine the EC₅₀ for β-arrestin recruitment.

In Vivo Experimental Protocols Animal Models

 Mice are commonly used for in vivo studies of TAN-67. C57BL/6J mice have been used in studies of ischemic stroke.

Formulation and Administration

- Solubilization: For intravenous (i.v.) administration, TAN-67 dihydrobromide can be dissolved in sterile saline (0.9% NaCl).
- Dosage: In a mouse model of ischemic stroke, TAN-67 has been administered intravenously at doses ranging from 1.5 to 4.5 mg/kg.[2] The optimal dose should be determined for each specific experimental model and endpoint.

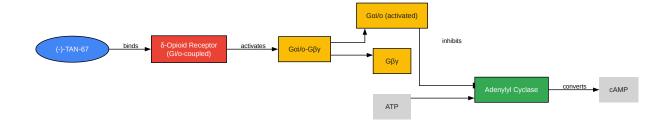
Mechanism of Action and Signaling Pathways

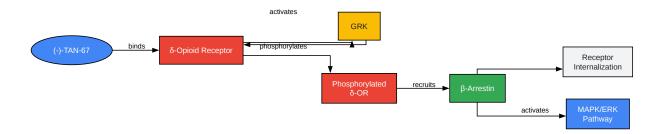


TAN-67 is a selective agonist for the δ -opioid receptor. Its binding to the receptor initiates downstream signaling cascades.

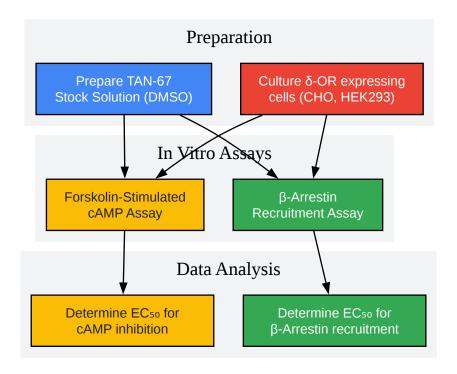
G-Protein Dependent Signaling

Upon binding of (-)-**TAN-67**, the δ -opioid receptor, a Gi/o-coupled GPCR, undergoes a conformational change. This leads to the dissociation of the G-protein heterotrimer into Gαi/o and Gβy subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is the primary mechanism for its observed effects in the forskolin-stimulated cAMP assay.









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References

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